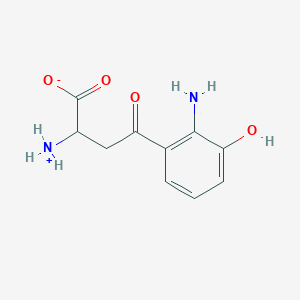

3-Hydroxy-dl-kynurenine

Vue d'ensemble

Description

La kynurénine, 3-hydroxy (R,S) est un métabolite de la voie de la kynurénine, qui est la voie principale du catabolisme du tryptophane. Ce composé joue un rôle important dans divers processus biologiques, notamment la régulation des réponses immunitaires et la modulation de l'excitabilité neuronale. Elle est connue pour son implication dans les maladies neurodégénératives et ses effets neurotoxiques potentiels .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La kynurénine, 3-hydroxy (R,S) peut être synthétisée par hydroxylation de la kynurénine. Cette réaction est généralement catalysée par l'enzyme kynurénine 3-monooxygénase. Les conditions réactionnelles impliquent souvent la présence de cofacteurs tels que le nicotinamide adénine dinucléotide phosphate (NADPH) et l'oxygène moléculaire .

Méthodes de production industrielle : La production industrielle de la kynurénine, 3-hydroxy (R,S) peut impliquer des approches biotechnologiques utilisant des micro-organismes génétiquement modifiés qui surexpriment la kynurénine 3-monooxygénase. Cette méthode permet la production efficace et évolutive du composé dans des conditions contrôlées .

Types de réactions :

Oxydation : La kynurénine, 3-hydroxy (R,S) peut subir une oxydation supplémentaire pour former de l'acide xanthurénique.

Réduction : Elle peut être réduite pour former de l'acide kynurénique.

Substitution : Le composé peut participer à des réactions de substitution où le groupe hydroxyle est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'oxygène moléculaire.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Acide xanthurénique : Formé par oxydation.

Acide kynurénique : Formé par réduction.

Applications De Recherche Scientifique

La kynurénine, 3-hydroxy (R,S) a plusieurs applications en recherche scientifique :

Chimie : Elle est utilisée comme précurseur dans la synthèse d'autres composés biologiquement actifs.

Biologie : Le composé est étudié pour son rôle dans la voie de la kynurénine et ses effets sur le métabolisme cellulaire.

Médecine : La recherche se concentre sur son implication dans les maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson. Elle est également étudiée pour son potentiel en tant que biomarqueur de ces affections.

Industrie : Le composé est utilisé dans la production de produits pharmaceutiques et comme outil de recherche dans le développement de médicaments

5. Mécanisme d'action

La kynurénine, 3-hydroxy (R,S) exerce ses effets principalement par le biais de ses interactions avec diverses enzymes et récepteurs de la voie de la kynurénine. Elle agit comme substrat pour la kynurénine 3-monooxygénase, conduisant à la production de métabolites neuroactifs tels que l'acide quinoléinique et l'acide kynurénique. Ces métabolites peuvent moduler l'activité des récepteurs N-méthyl-D-aspartate (NMDA) et influencer l'excitabilité neuronale et les réponses immunitaires .

Composés similaires :

Acide kynurénique : Un métabolite neuroprotecteur de la voie de la kynurénine.

Acide quinoléinique : Un métabolite neurotoxique qui agit comme un agoniste du récepteur NMDA.

Acide xanthurénique : Un autre métabolite formé à partir de la kynurénine, 3-hydroxy (R,S).

Comparaison : La kynurénine, 3-hydroxy (R,S) est unique en son rôle double d'agent à la fois neurotoxique et neuroprotecteur, selon son sort métabolique. Contrairement à l'acide kynurénique, qui est principalement neuroprotecteur, la kynurénine, 3-hydroxy (R,S) peut conduire à la formation de métabolites à la fois protecteurs et nocifs. Cette dualité en fait un composé d'un intérêt significatif dans l'étude des maladies neurodégénératives et de la régulation immunitaire .

Mécanisme D'action

Kynurenine, 3-hydroxy (R,S) exerts its effects primarily through its interactions with various enzymes and receptors in the kynurenine pathway. It acts as a substrate for kynurenine 3-monooxygenase, leading to the production of neuroactive metabolites such as quinolinic acid and kynurenic acid. These metabolites can modulate the activity of N-methyl-D-aspartate (NMDA) receptors and influence neuronal excitability and immune responses .

Comparaison Avec Des Composés Similaires

Kynurenic acid: A neuroprotective metabolite in the kynurenine pathway.

Quinolinic acid: A neurotoxic metabolite that acts as an NMDA receptor agonist.

Xanthurenic acid: Another metabolite formed from kynurenine, 3-hydroxy (R,S).

Comparison: Kynurenine, 3-hydroxy (R,S) is unique in its dual role as both a neurotoxic and neuroprotective agent, depending on its metabolic fate. Unlike kynurenic acid, which is primarily neuroprotective, kynurenine, 3-hydroxy (R,S) can lead to the formation of both protective and harmful metabolites. This duality makes it a compound of significant interest in the study of neurodegenerative diseases and immune regulation .

Activité Biologique

3-Hydroxy-dl-kynurenine (3-HK) is a significant metabolite in the kynurenine pathway, derived from the essential amino acid tryptophan. This compound has garnered attention due to its diverse biological activities, including immunomodulation, cytotoxicity, and potential therapeutic applications in various diseases. This article explores the biological activity of 3-HK, supported by case studies, research findings, and data tables.

Overview of the Kynurenine Pathway

The kynurenine pathway is a major metabolic route for tryptophan catabolism, leading to the production of several bioactive metabolites, including kynurenine, kynurenic acid, and 3-HK. The enzymes involved in this pathway include indoleamine 2,3-dioxygenase (IDO), kynureninase (KYNU), and kynurenin-3-hydroxylase (KYN3H) .

Immunomodulatory Effects

Recent studies have demonstrated that 3-HK exhibits anti-inflammatory properties . It inhibits the activation of pro-inflammatory signaling pathways such as STAT1 and NF-κB in dendritic cells (DCs), leading to reduced production of pro-inflammatory cytokines like TNF, IL-6, and IL-12p70. This immunomodulatory effect has been observed both in vitro and in vivo:

- In vitro Studies : In human and mouse DCs, treatment with 3-HK significantly decreased the release of inflammatory cytokines following IFN-γ stimulation .

- In vivo Studies : In a mouse model of psoriasis, 3-HK treatment resulted in reduced skin inflammation, evidenced by decreased skin thickness and erythema .

Cytotoxic Effects

3-HK has also been implicated in inducing cytotoxicity through the generation of reactive oxygen species (ROS). Research indicates that elevated levels of 3-HK can disrupt cellular metabolism:

- Cell Viability Studies : In human colon cancer cells (HCT116), treatment with 3-HK led to a dose-dependent decrease in cell viability over 48 hours. This effect was associated with increased ROS production and subsequent apoptosis .

- Mechanistic Insights : The disruption of the tricarboxylic acid (TCA) cycle was noted, with significant changes in metabolite levels indicating impaired mitochondrial function .

Case Study 1: Psoriasis Model

In an experimental psoriasis model using mice, administration of 3-HK resulted in:

- Decreased skin thickness

- Reduced levels of inflammatory cytokines (TNF, IL-1β)

- Improved clinical symptoms such as scaling and fissuring .

Case Study 2: Nephrotoxic Nephritis

In a nephrotoxic nephritis model:

- Mice treated with 3-HK showed significant reductions in proteinuria and serum urea nitrogen levels compared to controls.

- Enhanced survival rates were observed in treated mice following nephrotoxic serum injection .

Metabolic Dynamics

The production dynamics of 3-HK from its precursor D-kynurenine have been quantified across different tissues:

| Tissue | Baseline (nM) | After D-KYN (30 mg/kg) | After D-KYN (300 mg/kg) |

|---|---|---|---|

| Plasma | 19.6 ± 2.6 | 672.0 ± 133.4 *** | 21,299.5 ± 4,920.7 *** |

| Liver | 59.8 ± 18.8 | 44,074.5 ± 3,808.7 *** | 403,522.1 ± 53,797.8 *** |

| Forebrain | 50.9 ± 2.6 | 161.5 ± 14.5 *** | 869.3 ± 122.6 *** |

| Cerebellum | 76.2 ± 11.0 | 219.9 ± 11.6 *** | 1,167.9 ± 170.8 *** |

*** p<0.001 vs. controls (one-way ANOVA followed by Bonferroni’s post-hoc test) .

Analyse Des Réactions Chimiques

Enzymatic Conversions

3HK undergoes enzymatic transformations mediated by specific enzymes, producing metabolites with distinct biological activities.

Hydrolysis to 3-Hydroxyanthranilic Acid (3HAA)

-

Enzyme : Kynureninase (KYNU)

-

Reaction :

Transamination to 4-(2-Amino-3-hydroxyphenyl)-2,4-dioxobutanoic Acid

-

Enzymes :

-

Kynurenine/alpha-aminoadipate aminotransferase (AADAT)

-

Kynurenine–oxoglutarate transaminase 1 (CCBL1)

-

-

Reaction :

Redox Reactions with Metals

3HK interacts with redox-active metals, facilitating electron transfer and reactive oxygen species (ROS) generation.

Metal Reduction

-

Cu(II) Reduction :

-

Fe(III) Reduction :

ROS Generation

-

Superoxide (O₂⁻) Production :

-

Hydrogen Peroxide (H₂O₂) Formation :

Protein Cross-Linking

3HK modifies structural proteins via copper-dependent mechanisms, contributing to pathological aggregation.

-

Target Protein : R-crystallin (lens protein).

-

Mechanism :

Stereospecific Metabolism

3HK exists as D- and L-enantiomers, with distinct metabolic fates:

-

D-3HK :

-

L-3HK :

Table 1: Tissue-Specific Metabolism of D- and L-3HK

| Tissue | D-3HK → 3HAA Efficiency | L-3HK → 3HAA Efficiency |

|---|---|---|

| Liver | High | Moderate |

| Brain | Low | High |

| Plasma | Moderate | Moderate |

Antimicrobial Activity

3HK exhibits broad-spectrum antimicrobial effects through redox mechanisms:

-

Activity :

Stability and Solubility

Propriétés

IUPAC Name |

2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKPUUFAIGNJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862009 | |

| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxykynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

484-78-6, 2147-61-7 | |

| Record name | 3-Hydroxykynurenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxykynurenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxykynurenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-DL-kynurenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYKYNURENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27723548JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxykynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 °C | |

| Record name | Hydroxykynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3-hydroxykynurenine (3OHKyn) readily reacts with proteins, particularly those found in the human lens, leading to several downstream effects. This reaction involves the amino groups of proteins, including lysine residues. []

A:

- Spectroscopic Data: 3OHKyn exhibits a characteristic absorption spectrum with a peak near 365 nm. [] Its oxidation product, xanthommatin, has an absorption peak over 400 nm. [] 3OHKyn can also form fluorescent products upon reaction with proteins or other compounds. [, ]

ANone: 3OHKyn exhibits varying stability depending on the surrounding conditions:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.